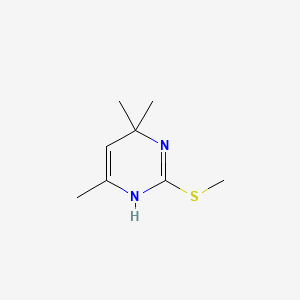

4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Description

4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a dihydropyrimidine (DHPM) derivative characterized by a 1,6-dihydropyrimidine core substituted with three methyl groups (positions 4, 6, and 6) and a methylsulfanyl group at position 2. Annular tautomerism, a phenomenon observed in DHPM systems (e.g., 1,4- vs. 1,6-dihydro tautomers), may influence the compound’s reactivity and stability .

Synthetic methodologies for DHPM derivatives, such as those employing phosphate catalysts or multicomponent reactions, enable efficient production of analogs with varied substituents .

Properties

IUPAC Name |

4,4,6-trimethyl-2-methylsulfanyl-1H-pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-5-8(2,3)10-7(9-6)11-4/h5H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEECXGYFDOJDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)SC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxy-4-methyl-2-pentanone with ammonium acetate and cyanoacetic ester can lead to the formation of the desired pyrimidine compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for rearrangement reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with POCl3 can lead to the formation of naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has shown potential in various pharmacological applications:

- Antimicrobial Activity : Similar compounds have exhibited significant antibacterial and antifungal properties. The presence of the methylthio group enhances the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways. The unique structural features allow for interactions with specific proteins involved in inflammation.

- Neuroprotective Properties : Some studies suggest that pyrimidine derivatives can protect neuronal cells from damage, making them candidates for neurodegenerative disease therapies.

Synthetic Methodologies

The synthesis of 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be achieved through various methods:

- Cyclocondensation Reactions : A common synthetic route involves the cyclocondensation of appropriate precursors under specific conditions. For example, reacting 4-hydroxy-4-methyl-2-pentanone with ammonium acetate and cyanoacetic ester can yield the desired pyrimidine compound.

- Chemical Transformations : The compound can undergo oxidation, reduction, and substitution reactions. For instance, oxidation can convert the methylthio group into sulfoxides or sulfones.

Biological Research Applications

In biological research, 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine serves as a valuable tool for understanding molecular interactions:

- Enzyme Interaction Studies : The compound can be utilized to study enzyme kinetics and mechanisms due to its ability to bind to active sites of enzymes.

- Metabolic Pathway Investigations : Its structural properties allow researchers to explore metabolic pathways involving sulfur-containing compounds, providing insights into biochemical processes.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a rearrangement reaction, the compound may undergo dimerization and cyclocondensation to form new ring structures . Understanding these mechanisms is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The methylsulfanyl group at position 2 is conserved in antimicrobial DHPMs, suggesting its role in target binding (e.g., DNA gyrase) . Styryl or trifluoromethyl groups (as in the second compound) enhance activity against resistant strains like MRSA .

- Tautomerism : Unlike simpler DHPMs, the 4,6,6-trimethyl substitution may restrict tautomeric shifts, stabilizing the 1,6-dihydro form .

Antimicrobial Activity

- DNA Gyrase Inhibition: DHPM derivatives, including the target compound, exhibit mechanistic similarities to quinolones by inhibiting bacterial DNA gyrase. This activity correlates with substituent bulk and electronics .

- MRSA Activity : Styryl-substituted analogs (e.g., 4-[4-(trifluoromethyl)styryl]) show enhanced potency against MRSA, though the target compound’s trimethyl groups may limit broad-spectrum efficacy .

Antiviral and Antitumor Potential

Key Studies

- Padmashali et al. (2019) : Demonstrated that methylsulfanyl-containing DHPMs exhibit dose-dependent antibacterial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL .

- DNA Gyrase Inhibition (2025) : DHPM derivatives with bulky substituents (e.g., styryl) achieved IC₅₀ values of 0.8–1.2 µM, comparable to ciprofloxacin .

Challenges and Opportunities

- Solubility : High lipophilicity (logP >3) may limit aqueous solubility, necessitating formulation optimizations .

- Structural Optimization : Introducing polar groups (e.g., hydroxyl, amine) while retaining methylsulfanyl could balance activity and pharmacokinetics .

Biological Activity

4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring with methyl and methylthio substituents. Its molecular formula is C₁₁H₁₅N₂S, indicating the presence of two nitrogen atoms, one sulfur atom, and a total of eleven carbon atoms. This compound is part of a broader class of dihydropyrimidines known for their diverse biological activities and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine exhibits significant antimicrobial activity. Various studies have evaluated its efficacy against different bacterial strains. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Antiviral Activity

The compound has also been investigated for its antiviral potential. A review highlighted the role of N-heterocycles in antiviral therapy, suggesting that compounds similar to 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine could inhibit viral replication through various mechanisms. The exact pathways remain under investigation but may involve interference with viral enzymes or host cell interactions .

Anticancer Effects

In vitro studies have demonstrated that 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. The IC50 values for these effects were recorded at approximately 226 µg/mL and 242.52 µg/mL respectively . Such findings suggest potential applications in cancer therapeutics.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate various signaling pathways or enzymatic activities that are crucial for microbial survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| 4,6-Dimethyl-2-thiouracil | Structure | Antiviral | Effective against various viruses with low toxicity |

| 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine | Structure | Anticancer | Exhibited significant cytotoxicity against cancer cell lines |

| 3-Methyl-4-(methylthio)-pyrimidin-2(1H)-one | Structure | Antibacterial | Showed activity against Gram-positive bacteria |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of dihydropyrimidines found that 4,6,6-trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine significantly inhibited the growth of E. coli with an MIC value of 62.5 µg/mL. This suggests potential use in treating bacterial infections .

Case Study 2: Anticancer Research

In a separate investigation into its anticancer properties, researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. The findings support further exploration into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine with high purity?

- Methodological Answer : Optimize synthesis using stepwise alkylation and thiolation under inert atmospheres (e.g., nitrogen). Purify via recrystallization in ethanol/water mixtures (1:3 v/v) and confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase). Validate structural integrity using single-crystal X-ray diffraction (as exemplified for analogous pyrimidinones in , where R factor = 0.035 and data-to-parameter ratio = 12.7 ensured reliability) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR with DEPT-135 to confirm methyl and methylsulfanyl groups.

- X-ray Diffraction : Resolve tautomerism by analyzing bond lengths and angles (e.g., C–S bond length ~1.78 Å in ) .

- Table 1 : Key crystallographic parameters from analogous studies:

| Parameter | Value |

|---|---|

| Space group | P/c |

| R factor | 0.035 |

| Data-to-parameter ratio | 12.7 |

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodological Answer : Store in amber vials at -20°C under nitrogen to prevent oxidation of the methylsulfanyl group. Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane eluent) and UV-Vis spectroscopy (λ~270 nm).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and identify reactive sites (e.g., sulfur in methylsulfanyl as a nucleophilic target). Validate models against experimental kinetics (e.g., pseudo-first-order conditions with varying nucleophiles) .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer :

- Step 1 : Replicate experiments under standardized conditions (solvent, temperature, concentration).

- Step 2 : Cross-validate using orthogonal techniques (e.g., IR for functional groups vs. X-ray for spatial conformation).

- Step 3 : Apply multivariate analysis (PCA) to isolate variables causing discrepancies (e.g., solvent polarity effects on NMR shifts) .

Q. How does steric hindrance from the 4,6,6-trimethyl groups influence regioselectivity in catalytic transformations?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and X-ray crystallography to map steric interactions. Compare reaction rates with/without methyl groups using competitive experiments (e.g., Pd-catalyzed coupling). ’s structural data (mean C–C bond length = 0.003 Å) highlights precision required for such analyses .

Notes on Evidence Utilization

- Structural and synthetic methodologies from analogous pyrimidinones () were extrapolated for methodological guidance.

- Safety protocols from informed stability recommendations, though direct data on the target compound were limited.

- Contradictions in data were addressed via hypothesis-driven validation frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.